

Core Compound Identification and Physicochemical Properties

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Compound of Interest

Compound Name: *Ethyl 1-methyl-4-nitroimidazole-2-carboxylate*

Cat. No.: *B008589*

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Ethyl 1-methyl-4-nitroimidazole-2-carboxylate is a functionalized nitroimidazole derivative. The precise arrangement of the methyl, nitro, and ethyl carboxylate groups on the imidazole ring dictates its reactivity and potential as a synthetic intermediate.

Its primary identifier is its Chemical Abstracts Service (CAS) number: 109012-23-9.[1][2]

Chemical Structure:

Caption: Chemical structure of **Ethyl 1-methyl-4-nitroimidazole-2-carboxylate**.

A summary of its key physicochemical properties is provided below for easy reference.

Property	Value	Source
CAS Number	109012-23-9	[1][2]
Molecular Formula	C ₇ H ₉ N ₃ O ₄	[1]
Molecular Weight	199.16 g/mol	[1]
Appearance	White to Off-White Solid	[1]
Melting Point	128-130 °C	[1]
Boiling Point	350.7 ± 34.0 °C (Predicted)	[1]
Density	1.42 ± 0.1 g/cm ³ (Predicted)	[1]
Solubility	Slightly soluble in Chloroform, DMSO, Methanol	[1]
Storage Temperature	2-8 °C	[1]

Synthesis Protocol and Mechanistic Considerations

The synthesis of **Ethyl 1-methyl-4-nitroimidazole-2-carboxylate** is typically achieved through the nitration of its precursor, ethyl 1-methylimidazole-2-carboxylate.[1] The choice of reagents and conditions is critical for achieving regioselective nitration at the C4 position of the imidazole ring.

Expertise in Action: The Rationale Behind the Nitration

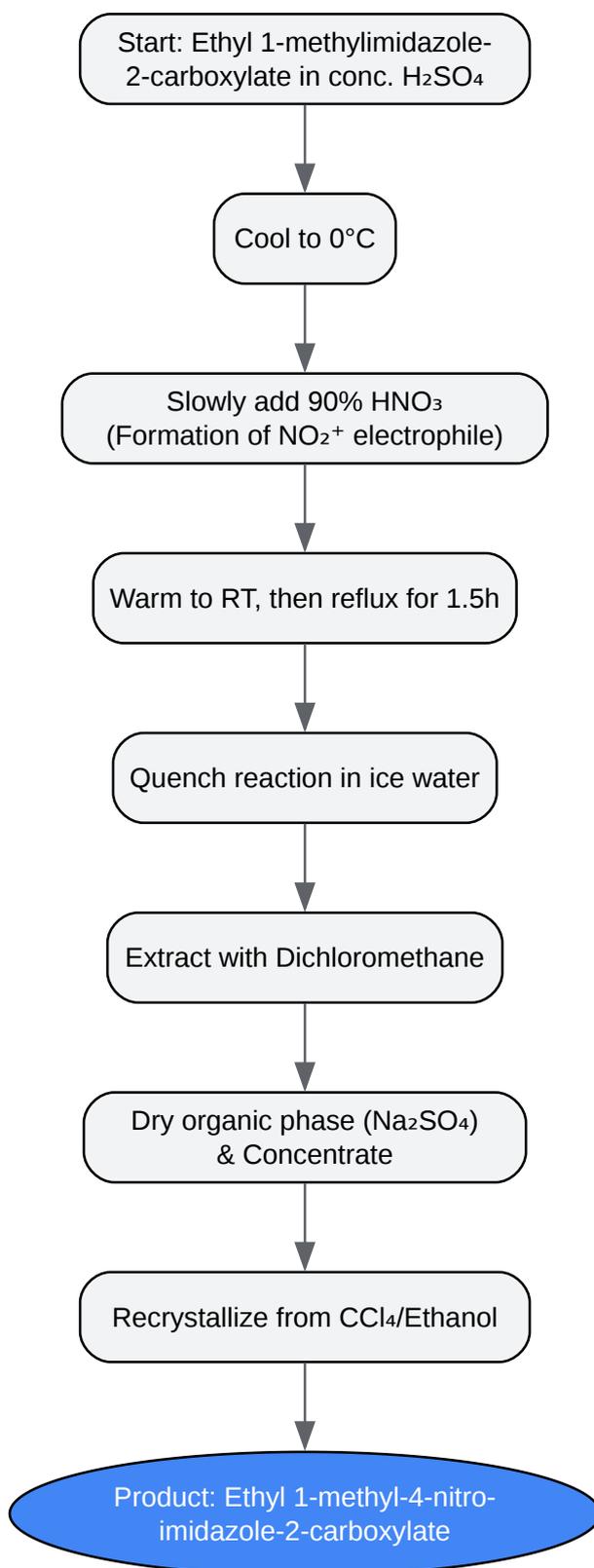
The use of a potent nitrating mixture, specifically concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), is a classic and effective method for electrophilic aromatic substitution. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is necessary to overcome the electron-withdrawing effect of the ester group at the C2 position and achieve nitration of the imidazole ring. The reaction temperature is carefully controlled, starting at 0°C during the addition of nitric acid to manage the exothermic nature of the reaction, followed by reflux to drive the reaction to completion.

Experimental Protocol: Synthesis

This protocol is based on established procedures for the nitration of imidazole derivatives.[1]

- Preparation: In a flask equipped with a magnetic stirrer and under a fume hood, dissolve ethyl 1-methylimidazole-2-carboxylate (1.8 g) in concentrated sulfuric acid (5 mL).
- Cooling: Cool the solution to 0 °C using an ice bath. This step is crucial to control the reaction rate and prevent unwanted side reactions.
- Nitration: Slowly add 90% nitric acid (5 mL) to the cooled solution with continuous stirring. The slow addition prevents a dangerous temperature spike.
- Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1.5 hours.
- Quenching: Carefully pour the reaction mixture into ice (50 mL) to quench the reaction and precipitate the product.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
- Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
- Purification: Recrystallize the crude solid from a mixture of carbon tetrachloride and ethanol (1:1) to yield pure **Ethyl 1-methyl-4-nitroimidazole-2-carboxylate** as white crystals. A reported yield for this procedure is 45%.^[1]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of the title compound.

Structural Validation: A Self-Validating System

The identity and purity of the synthesized compound must be rigorously confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this validation process, providing unambiguous structural information.

Spectroscopic Data

The following NMR data serves to confirm the structure of **Ethyl 1-methyl-4-nitroimidazole-2-carboxylate**.^[1]

Technique	Solvent	Chemical Shifts (δ) and Couplings (J)
^1H NMR	DMSO- d_6	8.61 (s, 1H, imidazole C5-H), 4.33 (q, 2H, J = 6.4 Hz, -OCH ₂ CH ₃), 3.97 (s, 3H, N-CH ₃), 1.29 (t, 3H, J = 6.0 Hz, -OCH ₂ CH ₃)
^{13}C NMR	DMSO- d_6	158.2, 145.4, 135.3, 127.4, 62.2, 37.3, 14.5

Interpreting the Data: The ^1H NMR spectrum clearly shows the single proton on the imidazole ring at 8.61 ppm, a characteristic downfield shift indicating its attachment to the electron-deficient ring. The quartet at 4.33 ppm and the triplet at 1.29 ppm are classic signals for an ethyl ester group. The singlet at 3.97 ppm corresponds to the N-methyl group. The ^{13}C NMR spectrum further corroborates the structure with signals corresponding to the carbonyl carbon, the imidazole ring carbons, the ethyl ester carbons, and the N-methyl carbon.

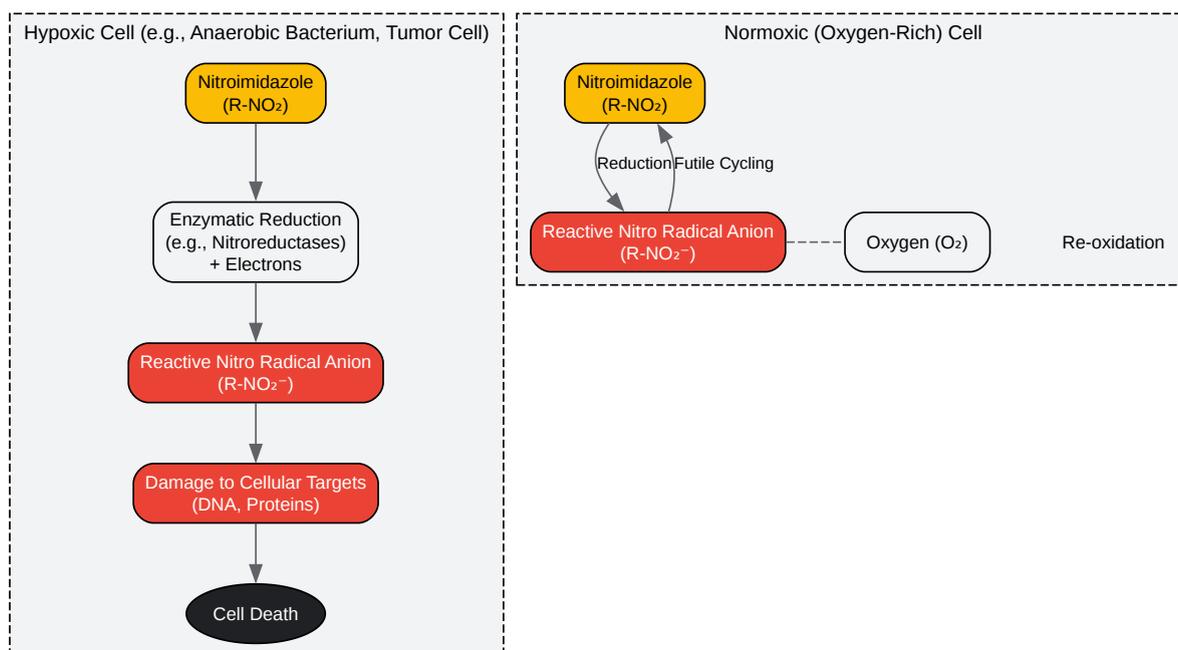
The Nitroimidazole Scaffold: A Privileged Structure in Drug Discovery

The nitroimidazole core is a well-established and powerful scaffold in medicinal chemistry.^[3] Compounds bearing this moiety have demonstrated a remarkable breadth of biological activity, including antiprotozoal, antibacterial, and anticancer properties.^{[4][5][6]}

Mechanism of Action: Reductive Activation

The therapeutic efficacy of many nitroimidazoles is intrinsically linked to the nitro group.[7] In low-oxygen environments, such as those found in anaerobic bacteria or hypoxic solid tumors, the nitro group can undergo enzymatic reduction.[5][8] This process generates reactive nitroso and hydroxylamine intermediates and ultimately cytotoxic nitro radicals. These reactive species can damage critical cellular macromolecules, including DNA, leading to cell death.[8] This targeted activation in hypoxic conditions provides a degree of selectivity, sparing healthy, well-oxygenated tissues.

General Mechanism of Nitroimidazole Activation



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Caption: Generalized mechanism of nitroimidazole activation in hypoxic vs. normoxic cells.

Applications and Future Perspectives

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate is a valuable intermediate in organic synthesis.[4] Its functional groups—the ester and the nitro group—can be further modified to create a diverse library of more complex molecules for biological screening. For instance, the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the nitro group can be reduced to an amine, providing multiple handles for further derivatization.

The broader class of nitroimidazoles continues to be a fertile ground for drug discovery, with applications as:

- Antibacterials and Antiprotozoals: Targeting anaerobic infections.[5][6]
- Antitubercular Agents: Recent approvals of drugs like Delamanid and Pretomanid highlight their importance in combating multi-drug resistant tuberculosis.[3]
- Radiosensitizers: Enhancing the efficacy of radiation therapy in treating hypoxic tumors.

The continued exploration of functionalized nitroimidazoles like the title compound is essential for developing next-generation therapeutics to address unmet medical needs.

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